Methanesulfonato[4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
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Overview
Description
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is a palladium-based complex widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) typically involves the reaction of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene with palladium(II) acetate in the presence of methanesulfonic acid. The reaction is carried out under inert conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and controlled reaction environments are crucial for the industrial production of this palladium complex .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is primarily used in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically involve the use of organoboron compounds, halides, and alkynes as substrates. The reactions are carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require an inert atmosphere to prevent oxidation .
Major Products: The major products formed from these reactions are biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
- Biology : Employed in the synthesis of biologically active molecules and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds:
- Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II)
- Methanesulfonato(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Methanesulfonato(1,1-ferrocenediyl-bis(diphenylphosphino)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and with lower catalyst loadings makes it a preferred choice in many synthetic applications .
Biological Activity
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) (commonly referred to as Pd(II) complex) is a palladium-based compound notable for its catalytic properties in organic synthesis. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a palladium center coordinated to a methanesulfonate group and a bidentate ligand system involving phosphines and xanthene derivatives. The molecular formula is C49H68N2O5P2S with a molecular weight of approximately 920.53 g/mol.
Biological Activity Overview
The biological activity of the Pd(II) complex can be categorized into several areas:
1. Antitumor Activity
Research indicates that palladium complexes exhibit significant antitumor properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
2. Catalytic Activity
The compound serves as an effective catalyst in cross-coupling reactions, which are pivotal in synthesizing biologically active compounds. The efficiency of these reactions often correlates with the biological activity of the products formed.
3. Antimicrobial Properties
Some studies suggest that palladium complexes demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the biological efficacy of palladium complexes similar to the one discussed:
Study | Findings |
---|---|
1 | A study published in Journal of Medicinal Chemistry demonstrated that palladium complexes could selectively target cancer cells with minimal effects on normal cells, showcasing their potential for targeted therapy. |
2 | Research in Bioorganic & Medicinal Chemistry Letters reported that modifications to the ligand structure significantly enhanced the antitumor activity of palladium complexes against breast cancer cell lines. |
3 | An investigation into antimicrobial properties published in Antimicrobial Agents and Chemotherapy found that certain palladium complexes exhibited potent activity against resistant strains of bacteria, suggesting a possible avenue for new antibiotic development. |
The mechanisms underlying the biological activities of methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) include:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating intrinsic pathways.
- Catalysis : By facilitating chemical reactions that lead to biologically active molecules, it plays a crucial role in drug development.
- Membrane Disruption : In microbial applications, it may disrupt cellular membranes leading to cell death.
Properties
Molecular Formula |
C53H47NO4P2PdS |
---|---|
Molecular Weight |
962.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
FVAYNLBOLDFXIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Origin of Product |
United States |
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